molecular formula C8H10N2O B093639 3-Amino-4-methylbenzamide CAS No. 19406-86-1

3-Amino-4-methylbenzamide

Cat. No. B093639
CAS RN: 19406-86-1
M. Wt: 150.18 g/mol
InChI Key: VYBKAZXQKUFAHG-UHFFFAOYSA-N
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Description

3-Amino-4-methylbenzamide is a derivative of 3-aminobenzamide, which is a known inhibitor of nuclear poly ADP-ribosyl synthetase. This enzyme is involved in the repair of DNA damage, and its inhibition by 3-aminobenzamide has been shown to alter the toxic and transforming effects of certain chemicals on cells . The compound has been studied for its effects on DNA repair mechanisms and its potential to influence the frequency of sister chromatid exchanges (SCEs) in cells exposed to alkylating agents . The research on 3-aminobenzamide provides insights into the chemical's interactions with DNA and its potential applications in understanding DNA repair processes.

Synthesis Analysis

The synthesis of related compounds, such as 4-Amino-N-[3-(2-hydroxyethyl)sulfonyl]phenylbenzamide, has been reported using acylation and catalytic hydrogenation with high yields . Although the synthesis of 3-Amino-4-methylbenzamide itself is not detailed in the provided papers, the methodologies used for similar compounds could potentially be adapted for its synthesis. The synthesis process typically involves multiple steps, including the selection of appropriate reagents and catalysts, as well as optimization of reaction conditions to achieve the desired product with high purity and yield.

Molecular Structure Analysis

The molecular structure of 3-aminobenzamide derivatives has been analyzed through crystallography, revealing various hydrogen-bond interactions that contribute to their structural flexibility . This flexibility may be beneficial for co-crystallization reactions and could influence the compound's interactions with other molecules. The molecular structure analysis is crucial for understanding the compound's potential binding mechanisms and its role in biological systems.

Chemical Reactions Analysis

3-Aminobenzamide has been shown to interact with DNA-damaging agents, such as alkylating agents, to enhance their effects on cells . It acts synergistically with these agents to increase the frequency of SCEs, suggesting that it may interfere with DNA repair mechanisms. The compound's ability to potentiate the effects of DNA-damaging agents is mediated by the intracellular loss of NAD+, which is a substrate for ADP-ribosylation . These chemical reactions are important for understanding the biological activities of 3-aminobenzamide and its potential therapeutic or toxicological implications.

Physical and Chemical Properties Analysis

The physical and chemical properties of 3-aminobenzamide and its derivatives, such as solubility, stability, and reactivity, are essential for their practical applications. These properties can influence the compound's behavior in biological systems and its suitability for use in experimental studies. For example, the inhibitor's effects on DNA repair are dependent on its ability to penetrate cell membranes and interact with its target enzyme . Understanding these properties is crucial for the development of 3-aminobenzamide as a research tool or therapeutic agent.

Scientific Research Applications

  • DNA Repair Involvement : 3-Aminobenzamide is commonly used to demonstrate a regulatory role for poly(ADP-ribose) during the late stage of DNA repair. It has been shown to reduce DNA break frequencies in cells damaged by methyl methane sulfonate at certain concentrations. However, at higher concentrations, it may increase break frequencies, potentially due to toxic side effects (Cleaver, Milam, & Morgan, 1985).

  • Toxicity and Transformation Alteration : In studies on BALB/3T3 cells, 3-aminobenzamide enhanced the toxic effects of ethyl methanesulfonate and methyl methanesulfonate, and greatly enhanced ethyl methanesulfonate-induced transformation. These findings suggest an important role for poly ADP-ribosyl synthetase in DNA damage repair and chemical induction of transformation (Lubet, McCarvill, Putman, Schwartz, & Schechtman, 1984).

  • Effects on DNA Precursor Metabolism : The specificity of 3-aminobenzamide's inhibition on poly(ADP-ribose) synthetase is questionable due to its variety of metabolic effects, including pyrimidine synthesis and de novo synthesis via the one-carbon pool (Milam, Thomas, & Cleaver, 1986).

  • Anticancer Potential : A compound structurally related to 3-aminobenzamide, AZD4877, has shown potential as an anticancer agent. This compound, a kinesin spindle protein (KSP) inhibitor, arrested cells in mitosis, leading to cellular death (Theoclitou et al., 2011).

  • Synergistic Effects with Alkylating Agents : 3-Aminobenzamide has been shown to synergistically increase sister-chromatid exchanges in cells exposed to methyl methanesulfonate, suggesting a role in damage and repair processes following exposure to alkylating agents (Morgan & Cleaver, 1982).

  • Impact on Cell Cycle Phases : Research indicates that 3-aminobenzamide potentiates the effects of methyl methane sulfonate primarily during the S phase of the cell cycle (Boorstein & Pardee, 1984).

Safety And Hazards

When handling 3-Amino-4-methylbenzamide, it is recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes . Use of personal protective equipment and chemical impermeable gloves is advised. Ensure adequate ventilation and remove all sources of ignition. In case of a spill or leak, evacuate personnel to safe areas and keep people away from and upwind of the spill/leak .

properties

IUPAC Name

3-amino-4-methylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O/c1-5-2-3-6(8(10)11)4-7(5)9/h2-4H,9H2,1H3,(H2,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYBKAZXQKUFAHG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9044407
Record name 3-Amino-4-methylbenzamide
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

150.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Amino-4-methylbenzamide

CAS RN

19406-86-1
Record name 3-Amino-4-methylbenzamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=19406-86-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Amino-4-methylbenzamide
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzamide, 3-amino-4-methyl-
Source EPA Chemicals under the TSCA
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Record name 3-Amino-4-methylbenzamide
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-amino-p-toluamide
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Record name 3-AMINO-4-METHYLBENZAMIDE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
30
Citations
A Metzger, DJ Diller, TH Lin… - … Chemistry & High …, 2006 - ingentaconnect.com
… In R2, building blocks were incorporated to further explore the preference for the previously mentioned 3-amino-4methylbenzamide as well as pharmacophoric fragments that were part …
Number of citations: 7 www.ingentaconnect.com
DJ Diller, TH Lin, A Metzger - Current Topics in Medicinal …, 2005 - ingentaconnect.com
… a compound with the 3-amino-4-methylbenzamide substituent. … of groups similar to the 3-amino-4methylbenzamide such as 3-… with the 3amino-4-methylbenzamide substituent at the R2 …
Number of citations: 48 www.ingentaconnect.com
C Liu, ST Wrobleski, J Lin, G Ahmed… - Journal of medicinal …, 2005 - ACS Publications
… 5-Cyano-4,6-dichloro-2-methylthiopyrimidine (4), prepared according to a literature procedure, 10 was reacted with N-methoxy-3-amino-4-methylbenzamide hydrochloride 7 in the …
Number of citations: 69 pubs.acs.org
D Lv, Z Zhang, J Zhang, X Zhang, L Liu, Y Gong… - RSC …, 2022 - pubs.rsc.org
… In addition, we used a second diazotization component (3-amino-4-methylbenzamide, also known as DB-60) during synthesis to form a solid solution of pigment molecules. Finally, we …
Number of citations: 2 pubs.rsc.org
K Leftheris, G Ahmed, R Chan… - Journal of medicinal …, 2004 - ACS Publications
… As shown in Table 2, modification of the myrtanyl group at N2 was explored while maintaining the (R)-pyrrolidine at N1 and 3-amino-4-methylbenzamide at N3. Introduction of aromatic …
Number of citations: 70 pubs.acs.org
C Liu, J Lin, ST Wrobleski, S Lin… - Journal of medicinal …, 2010 - ACS Publications
The discovery and characterization of 7k (BMS-582949), a highly selective p38α MAP kinase inhibitor that is currently in phase II clinical trials for the treatment of rheumatoid arthritis, is …
Number of citations: 68 pubs.acs.org
J Hynes Jr, AJ Dyckman, S Lin… - Journal of medicinal …, 2008 - ACS Publications
… This compound was prepared according to the procedure outlined as in 3a from commercially available 3-amino-4-methylbenzamide. H NMR (500 MHz, CD 3 OD) δ 7.90 (br s, 1H), …
Number of citations: 91 pubs.acs.org
S Lin, ST Wrobleski, J Hynes Jr, S Pitt, R Zhang… - Bioorganic & medicinal …, 2010 - Elsevier
… Since other in-house developed p38 inhibitors including 1 utilized the 3-amino-4-methylbenzamide pharmacophore, the proposed 2-aminothiazol-5-yl-pyrimidines (2) represented a …
Number of citations: 34 www.sciencedirect.com
ST Wrobleski, S Lin, TGM Dhar, AJ Dyckman… - Bioorganic & medicinal …, 2013 - Elsevier
A novel series of p38 MAP kinase inhibitors with high selectivity for the p38α isoform over the other family members including the highly homologous p38β isoform has been identified. X-…
Number of citations: 15 www.sciencedirect.com
M Nakano, Y Sato - The Journal of Organic Chemistry, 1987 - ACS Publications
Benzyl quaternary ammonium ylide formation in a nonbasic medium was accomplished by fluoride anion induced desilylation of benzyldimethyl [(trimethylsilyl) methyl] ammonium …
Number of citations: 43 pubs.acs.org

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